molecular formula C8H10BClO3 B1587601 2-Chloro-4-ethoxyphenylboronic acid CAS No. 313545-44-7

2-Chloro-4-ethoxyphenylboronic acid

Cat. No. B1587601
M. Wt: 200.43 g/mol
InChI Key: GMFQJZUNQAJZDH-UHFFFAOYSA-N
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Description



  • 2-Chloro-4-ethoxyphenylboronic acid is a chemical compound with the CAS number 313545-44-7 .

  • It is a white to almost white powder or crystal.

  • The molecular formula is C8H10BClO3 , and its molecular weight is 200.43 g/mol .

  • It is used in industrial and scientific research.





  • Synthesis Analysis



    • The synthesis of this compound involves boronic acid chemistry, specifically the introduction of a chlorine atom and an ethoxy group onto a phenyl ring.





  • Molecular Structure Analysis



    • The structure consists of a phenyl ring with a chlorine atom and an ethoxy group attached to the boron center.





  • Chemical Reactions Analysis



    • 2-Chloro-4-ethoxyphenylboronic acid can participate in Suzuki cross-coupling reactions and other boron-based transformations.





  • Physical And Chemical Properties Analysis



    • Melting point: 104-108°C

    • Boiling point: 352.8°C (predicted)

    • Density: 1.27 g/cm³ (predicted)




  • Scientific Research Applications

    Fluorescence Quenching Mechanisms

    Researchers have explored the fluorescence quenching properties of boronic acid derivatives, providing insights into their potential applications in sensing technologies. For example, the study of fluorescence quenching in two biologically active boronic acid derivatives using Stern-Volmer kinetics sheds light on the static quenching mechanism active in the systems studied, suggesting that these compounds could be useful in developing fluorescence-based sensors (Geethanjali, Nagaraja, & Melavanki, 2015).

    Supramolecular Assemblies

    Boronic acids have been employed in the design and synthesis of supramolecular assemblies. The formation of O–H⋯N hydrogen bonds between hetero N-atoms and –B(OH)2 in the assembly of phenylboronic and 4-methoxyphenylboronic acids with various bipyridines showcases the versatility of boronic acids in constructing complex molecular architectures (Pedireddi & Seethalekshmi, 2004).

    Bioorthogonal Coupling Reactions

    The rapid formation of a stable boron-nitrogen heterocycle in a neutral aqueous solution for bioorthogonal coupling reactions demonstrates the utility of boronic acid derivatives in biological conjugation and labeling studies. This reaction's orthogonality to protein functional groups and its stability under physiological conditions highlight the potential of 2-Chloro-4-ethoxyphenylboronic acid derivatives in bioconjugation applications (Dilek, Lei, Mukherjee, & Bane, 2015).

    Safety And Hazards



    • Causes skin and eye irritation.

    • Handle with care, wear protective gear, and avoid inhalation.




  • Future Directions



    • Further research could explore its applications in catalysis, materials science, and drug discovery.




    Remember that this analysis is based on available information, and further studies may reveal additional insights. 🌟


    properties

    IUPAC Name

    (2-chloro-4-ethoxyphenyl)boronic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H10BClO3/c1-2-13-6-3-4-7(9(11)12)8(10)5-6/h3-5,11-12H,2H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GMFQJZUNQAJZDH-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    B(C1=C(C=C(C=C1)OCC)Cl)(O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H10BClO3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70393456
    Record name 2-Chloro-4-ethoxyphenylboronic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70393456
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    200.43 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-Chloro-4-ethoxyphenylboronic acid

    CAS RN

    313545-44-7
    Record name 2-Chloro-4-ethoxyphenylboronic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70393456
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 2-Chloro-4-ethoxyphenylboronic Acid (contains varying amounts of Anhydride)
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Synthesis routes and methods

    Procedure details

    n-Butyllithium (1.6 M solution in hexanes, 23.5 mmol, 14.7 mL) was added to l-bromo-2-chloro-4-ethoxybenzene (19.5 mmol, 4.59 g) in THF (120 mL) at −78° C. under an atmosphere of nitrogen. After stirring for thirty minutes the trimethylborate (76.6 mmol, 8.7 mL) was added over twenty minutes. The reaction was allowed to warm to room temperature overnight while stirring. The solution was then acidified with HCl (3 M, 200 mL), and extracted into EtOAc. The EtOAc was then extracted with NaOH (1 N, 4×100 mL), which was subsequently acidified with concentrated HCl forming a white precipitate. The white precipitate (2.25 g, 58%) was filtered and dried to afford (2-Chloro-4-ethoxyphenyl)boronic acid. 1H NMR (CDCl3, 300 MHz): 7.87 (1H, d, J 8.4 Hz), 6.88 (1H, d, J 2.5 Hz), 6.84 (1H, dd, J 8.4 and 2.5 Hz), 5.53 (2H, br. s), 4.06 (2H, q, J 7.07 Hz), 1.42 (3H, t, J 7.0 Hz.)
    Quantity
    14.7 mL
    Type
    reactant
    Reaction Step One
    Quantity
    4.59 g
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    120 mL
    Type
    solvent
    Reaction Step One
    Quantity
    8.7 mL
    Type
    reactant
    Reaction Step Two
    Name
    Quantity
    200 mL
    Type
    reactant
    Reaction Step Three

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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